Product packaging for (4-Iodophenyl)methanethiol(Cat. No.:CAS No. 444010-60-0)

(4-Iodophenyl)methanethiol

Cat. No.: B3425662
CAS No.: 444010-60-0
M. Wt: 250.10 g/mol
InChI Key: OIMBYDFUXNAJSV-UHFFFAOYSA-N
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Description

(4-Iodophenyl)methanethiol is an organosulfur compound with the molecular formula C7H7IS and a molecular weight of 250.1 g/mol . This compound features a benzylthiol functional group substituted with an iodine atom at the para position of the phenyl ring, as represented by the SMILES notation C1=CC(=CC=C1CS)I . Its CAS Registry Number is 444010-60-0 . Key physical properties include a melting point of 38 °C (in methanol) and a predicted density of 1.762 g/cm³ . The compound's structure, which combines a thiol group with a heavy iodine atom, makes it a valuable intermediate in chemical synthesis . It is commonly used in research applications such as the development of pharmaceuticals, ligands for metal-organic complexes, and as a building block in materials science. Handling and Safety: This reagent is intended for use by qualified laboratory professionals. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal guidelines. Note: Specific, detailed mechanisms of action and advanced research applications for this compound are not fully detailed in the general literature and would be dependent on the specific research context. Researchers are encouraged to consult primary scientific literature for application-specific protocols and data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7IS B3425662 (4-Iodophenyl)methanethiol CAS No. 444010-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodophenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMBYDFUXNAJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444010-60-0
Record name (4-iodophenyl)methanethiol
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Synthetic Methodologies for 4 Iodophenyl Methanethiol and Precursors

Strategies for Aromatic Thiol Synthesis

The creation of aromatic thiols, including (4-Iodophenyl)methanethiol, relies on a range of synthetic techniques. These methods can be broadly categorized into nucleophilic substitution, thiolation of aryl halides, and advanced catalytic processes.

Nucleophilic substitution is a fundamental reaction in organic chemistry for the synthesis of thiols from alkyl halides. libretexts.org In the context of producing this compound, a suitable precursor would be a 4-iodobenzyl halide. The halide is displaced by a sulfur-containing nucleophile. A common challenge with this method is the potential for the product thiol to react further with the starting alkyl halide, forming a sulfide (B99878) as a byproduct. libretexts.org To mitigate this, an excess of the sulfur nucleophile is often employed. libretexts.org

Another approach involves using thiourea (B124793) as the nucleophile. This reaction proceeds through an intermediate alkyl isothiourea salt, which is then hydrolyzed to yield the desired thiol. libretexts.org This method can offer better control and reduce the formation of sulfide byproducts. libretexts.org

The Gabriel synthesis, traditionally used for preparing primary amines, can be adapted for thiol synthesis using a phthalimide-derived sulfur nucleophile. The phthalimide (B116566) anion acts as a stable nucleophile, which can displace a halide. libretexts.org Subsequent hydrolysis then yields the primary thiol. libretexts.org

Table 1: Comparison of Nucleophilic Substitution Methods for Thiol Synthesis

Method Nucleophile Key Features Potential Issues
Direct Thiolation Hydrosulfide anion (-SH) Simple, direct approach. Formation of sulfide byproducts. libretexts.org
Thiourea Method Thiourea ((NH2)2C=S) Forms an intermediate salt, minimizing sulfide byproducts. libretexts.org Requires a subsequent hydrolysis step. libretexts.org

The direct thiolation of aryl halides is a powerful method for creating carbon-sulfur bonds. For precursors to this compound, this would involve the introduction of a thiol or protected thiol group onto an iodinated benzene (B151609) ring. Transition-metal-catalyzed cross-coupling reactions are frequently employed for this purpose. d-nb.info

Palladium and copper catalysts are prominent in these reactions. d-nb.info For instance, copper-catalyzed reactions using sodium sulfide as the sulfur source have been shown to be effective for the synthesis of aryl thiols from aryl iodides. thieme-connect.comorganic-chemistry.orgthieme-connect.com These reactions can be facilitated by co-catalysts like 1,2-ethanedithiol (B43112). thieme-connect.comorganic-chemistry.orgthieme-connect.com

Palladium-catalyzed reactions also offer a versatile route. For example, palladium/norbornene cooperative catalysis has been utilized for the ortho-thiolation of aryl iodides, demonstrating site-selective functionalization. nih.gov This approach allows for the introduction of a sulfur moiety at a specific position relative to the iodine atom. nih.gov

Recent advancements in catalysis have led to more efficient and selective methods for synthesizing organosulfur compounds. Copper(II)-catalyzed single-step synthesis of aryl thiols from aryl halides using 1,2-ethanedithiol has been developed, offering a protocol with broad substrate scope and good functional group compatibility. elsevierpure.com

Palladium-catalyzed transthioetherification of aryl halides with thioethers and thioesters presents another modern approach. rsc.org This method allows for the formation of new C-S bonds by exchanging the sulfur-bound group.

Functional Group Interconversions and Derivatization Strategies for this compound Derivatives

Functional group interconversions are essential for synthesizing derivatives of this compound. fiveable.me These transformations allow for the modification of the thiol group or other parts of the molecule.

For instance, a thiol can be converted into a thioester through reaction with a carboxylic acid or its derivative. researchgate.netorganic-chemistry.org This transformation is a common strategy to protect the thiol group or to introduce further functionality. The desulfurization of thiols for nucleophilic substitution is another important strategy, enabling the replacement of the thiol group with other nucleophiles. cas.cn

The synthesis of sulfides from thiols is a straightforward derivatization. This is typically achieved by reacting the thiol with an alkyl halide in the presence of a base. libretexts.org This reaction, analogous to the Williamson ether synthesis, proceeds via an SN2 mechanism. libretexts.org

Methodological Advancements in Green Chemistry for Thiol Synthesis

Green chemistry principles are increasingly being applied to the synthesis of thiols and other organosulfur compounds to reduce environmental impact. This includes the use of greener solvents, catalysts, and reagents.

One approach involves using water as a solvent and iodine as an oxidant for the synthesis of disulfides from thiols, with the iodine being recyclable. rsc.org Photocatalytic methods are also gaining traction. For example, the synthesis of α-keton thiol esters has been achieved via a photocatalytic oxidative radical addition of thioic acid to an alkene using an organic photocatalyst and visible light. acs.org

The use of odorless and stable thiol surrogates, such as xanthates, provides a greener alternative to the use of volatile and malodorous thiols. mdpi.com Furthermore, the development of solvent-free reaction conditions, such as the anti-Markovnikov addition of thiols to alkenes catalyzed by cerium(III) chloride, contributes to more environmentally friendly synthetic routes. organic-chemistry.org

Table 2: Green Chemistry Approaches in Thiol-Related Synthesis

Approach Key Feature Example
Green Solvents Use of water or other environmentally benign solvents. Synthesis of disulfides in water. rsc.org
Photocatalysis Utilization of light as a sustainable energy source. Synthesis of α-keton thiol esters. acs.org
Odorless Reagents Replacement of foul-smelling thiols with stable surrogates. Use of xanthates as thiol-free reagents. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Iodophenyl Methanethiol

The comprehensive characterization of (4-Iodophenyl)methanethiol, a molecule of interest for surface science and materials chemistry, necessitates the use of sophisticated analytical techniques. These methods provide detailed insights into its three-dimensional structure, molecular integrity, and behavior when assembled on surfaces.

Theoretical and Computational Chemistry Studies on 4 Iodophenyl Methanethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules like (4-Iodophenyl)methanethiol. These methods provide insights into electron distribution, molecular orbital energies, and the underlying factors that govern chemical reactions.

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. For this compound, DFT can be employed to elucidate the pathways of reactions central to its applications, such as its binding to metal surfaces or its participation in nucleophilic substitution.

DFT calculations, often at levels like B3LYP with basis sets such as 6-311G, can map out the potential energy surface of a reaction. nih.gov This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in the context of self-assembled monolayer (SAM) formation on a gold surface, DFT can model the oxidative addition of the S-H bond to the gold surface. The calculations would reveal the energy barrier for this process, providing a quantitative measure of its kinetic feasibility.

Mechanistic studies on the reactions of similar thiols, such as benzyl (B1604629) thiol, with electrophiles or radicals have been successfully modeled using DFT. acs.org These studies often reveal a concerted mechanism with a low activation barrier, explaining the high reactivity of the thiol group. acs.org For this compound, a key reaction would be its deprotonation to form the thiolate, which is the active nucleophile in many processes. DFT can predict the pKa of the thiol group, offering insight into the pH conditions required for its reactions.

Furthermore, DFT is used to analyze the electronic effects of the 4-iodo substituent on the reactivity of the thiol group. The iodine atom, being an electron-withdrawing group through induction but also capable of halogen bonding, can modulate the electron density on the aromatic ring and the benzylic carbon, thereby influencing the reaction rates and mechanisms. DFT calculations on the iodination of aromatic compounds have shown that such substituents play a key role in determining the reaction's energy barrier. researchgate.net

A hypothetical DFT study on the reaction of this compound with a model electrophile might yield the following data:

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Electrophile)0.0
Transition State+15.2
Intermediate+2.5
Products-10.8

This interactive table represents hypothetical data from a DFT calculation on a representative reaction.

Conformational Analysis and Energetic Profiles of this compound

The three-dimensional structure and conformational flexibility of this compound are critical to its function, particularly in the context of forming ordered molecular assemblies. Conformational analysis using quantum chemical methods can identify the most stable geometries of the molecule and the energy barriers to rotation around its flexible bonds.

The key dihedral angles in this compound are the C-C-S-H angle and the C-C-C-S angle, which define the orientation of the thiol group relative to the phenyl ring. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This analysis typically reveals several local energy minima corresponding to stable conformers.

For substituted benzyl thiols, computational studies have shown that the energy differences between various conformers are typically small, on the order of a few kcal/mol. researchgate.net This suggests that at room temperature, this compound likely exists as a mixture of several conformers in solution. The global minimum energy conformation is often one that minimizes steric hindrance between the thiol group and the aromatic ring hydrogens.

A representative conformational analysis might reveal the following stable conformers and their relative energies:

ConformerDihedral Angle (C-C-S-H)Relative Energy (kcal/mol)
Anti180°0.0
Gauche 160°1.2
Gauche 2-60°1.2

This interactive table illustrates plausible results from a conformational analysis of this compound.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful technique for studying the behavior of large collections of molecules over time. nih.gov For this compound, MD simulations are particularly valuable for understanding the formation and structure of self-assembled monolayers (SAMs) on surfaces like gold. rsc.orgnih.gov

In a typical MD simulation of SAM formation, a large number of this compound molecules are placed near a model gold surface in a simulation box with periodic boundary conditions. rsc.org The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then solves Newton's equations of motion for all atoms, allowing their positions and velocities to evolve over time.

These simulations can provide a detailed picture of the self-assembly process, from the initial adsorption of molecules on the surface to the final, ordered monolayer. rsc.orgdoi.org Key insights that can be gained from MD simulations include:

The structure of the SAM: MD simulations can predict the tilt angle of the molecules relative to the surface normal, the packing arrangement of the molecules, and the presence of any ordered domains. nih.gov

Intermolecular interactions: The simulations can quantify the contributions of different types of interactions to the stability of the SAM. For this compound, these would include van der Waals interactions between the alkyl chains and the phenyl rings, as well as potential halogen bonding involving the iodine atoms.

Dynamics of the monolayer: MD simulations can reveal the motion of the molecules within the SAM, such as rotational and vibrational modes. nih.gov

Predictive Modeling in Material Science Applications and Design of this compound-based Architectures

The insights gained from quantum chemical calculations and molecular dynamics simulations can be used to build predictive models for the properties of materials based on this compound. acs.org These models are crucial for the rational design of new materials with tailored functionalities.

For example, by combining DFT calculations of molecular properties with MD simulations of SAM structure, one could develop a model to predict the wetting properties of a this compound-coated surface. The model might take as input the chemical structure of the thiol and output a predicted contact angle for water.

Predictive models can also be used to design new thiol-based architectures for specific applications. For instance, if the goal is to create a surface that selectively binds a particular molecule, one could use computational screening to identify thiol derivatives with the optimal combination of functional groups. DFT calculations could be used to predict the binding energy of the target molecule to a range of different thiols, and MD simulations could then be used to assess the stability and accessibility of the binding sites in a self-assembled monolayer.

The development of such predictive models is an active area of research and holds great promise for accelerating the discovery of new functional materials. unileoben.ac.atnih.gov

Reaction Mechanisms and Chemical Transformations of 4 Iodophenyl Methanethiol

Thiol-Specific Reactions and Their Mechanisms

The thiol (-SH) group of (4-iodophenyl)methanethiol is a key site for various chemical reactions, primarily due to its nucleophilic nature and its susceptibility to oxidation.

Thiols are readily oxidized to form disulfides, and this compound is no exception. This oxidative coupling is a common transformation for thiols and can be achieved using a variety of oxidizing agents. The reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol, resulting in the corresponding disulfide.

The mechanism of this reaction generally proceeds through a thiyl radical intermediate. An oxidizing agent abstracts the hydrogen atom from the thiol group, generating a thiyl radical. Two of these radicals then combine to form the disulfide bond. Common oxidants for this transformation include oxygen (often catalyzed by metal ions), hydrogen peroxide, and halogens. For instance, the aerobic oxidative coupling of thiols can be efficiently catalyzed by species like cobalt(II)phthalocyanine-tetra-sodium sulfonate in water, providing a green and reusable catalytic system. rsc.org

Table 1: Examples of Oxidizing Agents for Thiol to Disulfide Conversion

Oxidizing AgentConditionsProduct
Oxygen (O₂)Catalytic metal ionsBis(4-iodobenzyl) disulfide
Hydrogen Peroxide (H₂O₂)VariesBis(4-iodobenzyl) disulfide
Iodine (I₂)Mild, often basicBis(4-iodobenzyl) disulfide

This table provides illustrative examples and is not exhaustive.

The thiol group is a potent nucleophile, capable of participating in a variety of nucleophilic addition and substitution reactions. wikipedia.orgsavemyexams.com The thiolate anion, formed by deprotonation of the thiol, is an even stronger nucleophile. wikipedia.org

In nucleophilic substitution reactions, the thiol or thiolate can displace a leaving group on an electrophilic carbon atom. For example, it can react with alkyl halides to form thioethers.

The thiol group can also undergo nucleophilic addition to electrophilic double and triple bonds, such as those in α,β-unsaturated carbonyl compounds (Michael addition) or alkynes. nih.gov The mechanism of Michael addition involves the attack of the nucleophilic thiol on the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond.

Aryl Iodide Reactivity in Catalytic Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key feature that allows for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through palladium-catalyzed cross-coupling. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for these transformations. wikipedia.org

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and the aryl iodide of this compound is an ideal coupling partner. rsc.org

Suzuki Reaction: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The catalytic cycle generally involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst. wikipedia.orgnih.gov Intramolecular versions of this reaction are also powerful tools for ring formation. uniurb.itprinceton.edu

Sonogashira Reaction: This reaction couples the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgbyjus.com The catalytic cycle is believed to involve the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after oxidative addition of the aryl iodide. Reductive elimination then affords the arylated alkyne product. byjus.comwashington.edu

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct Type
SuzukiAryl/vinyl boronic acid or esterPd catalyst, BaseBiaryl or vinylarene
HeckAlkenePd catalyst, BaseSubstituted alkene
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne

This table provides a general overview. Specific conditions can vary significantly.

Beyond the classic palladium-catalyzed reactions, the aryl iodide moiety of this compound can participate in other metal-catalyzed transformations. For instance, copper-catalyzed reactions are known for forming carbon-heteroatom bonds. Copper-catalyzed C-N and C-O bond formation can be used to synthesize various nitrogen- and oxygen-containing heterocycles. scholaris.ca

Mechanistically, these reactions often involve different pathways compared to palladium catalysis. For example, some copper-catalyzed cross-coupling reactions are proposed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Cyclization and Heterocycle Formation Strategies Incorporating the this compound Scaffold

The bifunctional nature of this compound makes it an excellent substrate for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. chim.it These strategies often involve a reaction at one functional group that sets the stage for a subsequent ring-closing reaction involving the other functional group.

For example, the thiol group can be used as a nucleophile to attack an electrophilic center introduced via a reaction at the aryl iodide position. Conversely, a reaction at the thiol group could be followed by an intramolecular cross-coupling reaction involving the aryl iodide.

One potential strategy could involve an initial S-alkylation of the thiol group with a substrate containing a suitable functional group. Subsequent intramolecular Heck or Sonogashira reaction, for example, could then be employed to construct a new ring system. The formation of four-membered heterocycles like thietanes can be achieved through intramolecular nucleophilic substitution. rsc.org Cationic cyclization reactions are also a powerful tool in the synthesis of various ring structures. rsc.orgwikipedia.org

The synthesis of benzothiazoles, for instance, can be achieved through intramolecular C-S bond formation. scholaris.ca A general approach could involve the conversion of the methanethiol (B179389) to a thioamide or related species, followed by a copper or palladium-catalyzed intramolecular cyclization onto the aryl iodide.

Mechanistic Investigations of Surface Adsorption Processes and Chemisorption Dynamics of this compound

The formation of self-assembled monolayers (SAMs) of organosulfur compounds on metal surfaces, particularly gold, is a widely studied phenomenon with applications in nanoscience, molecular electronics, and biocompatible coatings. rsc.org The adsorption process and the resulting monolayer structure are governed by a complex interplay of molecule-substrate and intermolecular interactions. While this compound itself has not been the specific subject of extensive dedicated studies, a comprehensive understanding of its surface adsorption and chemisorption dynamics can be inferred from the vast body of research on related aromatic thiols.

The primary mechanism for the formation of SAMs of thiols on gold surfaces involves the chemisorption of the thiol molecule via a strong, covalent gold-sulfur bond. This process is generally understood to occur through the dissociative adsorption of the thiol, where the S-H bond is cleaved, and a thiolate species (RS-) binds to the gold surface. aip.org The hydrogen atom is subsequently released. This process is not merely a simple surface reaction but involves the dynamic rearrangement of the gold surface atoms. In contrast to physisorption, where molecules are held by weaker van der Waals forces, chemisorption involves significant electronic interaction between the adsorbate and the substrate. aip.org

The initial step in the adsorption process is often a rapid, reversible physisorption of the thiol molecules onto the gold surface. This is followed by the slower, irreversible chemisorption step involving the Au-S bond formation. The kinetics of this process can be influenced by various factors, including the solvent used, the concentration of the thiol solution, and the temperature. uh.edu Studies on thiophenol have shown that the adsorption kinetics can deviate from a simple Langmuir model, sometimes exhibiting a sigmoidal profile, which suggests a more complex mechanism possibly involving surface diffusion and island formation. nih.gov

The structure of the resulting SAM is a balance between the strong Au-S bond, which dictates the anchoring of the molecules to the surface, and the weaker lateral interactions between the aromatic rings and the terminal iodine atoms of adjacent molecules. These lateral interactions, including van der Waals forces and potential halogen bonding, play a crucial role in the ordering and packing density of the monolayer. For aromatic thiols, the π-π stacking interactions between the phenyl rings contribute significantly to the stability and orientation of the molecules within the SAM. uh.edu

The presence of the iodine atom in this compound is expected to influence the intermolecular interactions within the monolayer. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, could play a role in the two-dimensional organization of the molecules on the surface. Studies on halogenated aromatic molecules have shown that these interactions can lead to the formation of well-ordered supramolecular structures.

The chemisorption process often leads to the formation of vacancy islands on the gold surface. These are depressions in the gold terrace, one atomic layer deep, that are formed as gold atoms are displaced to accommodate the adsorbing thiolate molecules, leading to the formation of a more stable, reconstructed surface-adsorbate complex. acs.org Conversely, the formation of gold adatom islands, where gold atoms are displaced to sit on top of the original terrace, has also been observed, particularly with arenethiols. acs.org

The orientation of the this compound molecules on the surface is another critical aspect. While alkanethiols typically exhibit a significant tilt angle to maximize van der Waals interactions between the alkyl chains, aromatic thiols can adopt a more upright orientation due to the π-π stacking interactions. The exact tilt angle will be a result of the balance between the Au-S bond geometry, the intermolecular forces, and the steric hindrance of the bulky iodine atom.

Detailed Research Findings:

While direct experimental data for this compound is scarce, X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to investigate the chemical state of the elements in a SAM. For aromatic thiols chemisorbed on gold, the S 2p core level spectrum is characteristic of a gold-thiolate species.

CompoundSubstrateS 2p3/2 Binding Energy (eV)Reference
Aromatic Thiolates (general)Au(111)~162.0 uh.edu
4-MercaptopyridineAu(111)~162.2 uba.ar
2-MercaptomethylbenzenethiolAu(111)~162.0 researchgate.net

The binding energy of approximately 162.0 eV for the S 2p3/2 peak is a hallmark of the formation of a gold-thiolate bond, clearly distinguishing it from physisorbed thiols or unbound thiols. aip.orguh.edu For this compound, XPS analysis would be expected to show a similar S 2p peak, confirming its chemisorption. Furthermore, the I 3d and C 1s regions of the XPS spectrum would provide information about the integrity of the molecule upon adsorption and the chemical environment of the iodine and carbon atoms.

Scanning Tunneling Microscopy (STM) provides real-space visualization of the SAM structure at the atomic and molecular level. For aromatic thiols on Au(111), STM studies have revealed various packing arrangements, from disordered phases to well-ordered domains. acs.org The specific packing structure of this compound would depend on the interplay between the molecule-substrate and intermolecular interactions. The iodine atom, being relatively large, would likely influence the lattice parameters of the resulting 2D structure.

Future Directions and Emerging Research Avenues for 4 Iodophenyl Methanethiol

Development of Novel and Efficient Synthetic Pathways

The future synthesis of (4-Iodophenyl)methanethiol will likely focus on developing more efficient, selective, and environmentally benign methodologies. Current synthetic routes to arylthiols often involve multi-step procedures, harsh reaction conditions, or the use of toxic reagents. Future research could explore the following avenues:

Copper-Catalyzed Couplings: One promising approach involves the copper-catalyzed coupling of aryl iodides with a sulfur source. organic-chemistry.org This method has shown broad functional group tolerance, which would be advantageous for synthesizing derivatives of this compound. organic-chemistry.org Research could focus on optimizing catalyst systems to improve yields and reduce reaction times.

Chemoselective Reduction of Sulfonyl Chlorides: A rapid and chemoselective method for the preparation of arylthiols involves the reduction of the corresponding arylsulfonyl chlorides. organic-chemistry.org This approach is compatible with various functional groups, including halogens, making it a potentially suitable route for this compound. organic-chemistry.org Future work could focus on making this process more atom-efficient. organic-chemistry.org

Continuous-Flow Synthesis: The development of continuous-flow systems for the synthesis of related arylthiol compounds presents an opportunity for the scalable and efficient production of this compound. mdpi.com This technique could lead to higher yields and purity while minimizing waste. mdpi.com

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Copper-Catalyzed Coupling Utilizes aryl iodides and a sulfur source with a copper catalyst. organic-chemistry.orgGood to excellent yields, broad functional group tolerance. organic-chemistry.org
Reduction of Sulfonyl Chlorides Involves the reduction of arylsulfonyl chlorides using reagents like triphenylphosphine. organic-chemistry.orgFast reaction times, high chemoselectivity, and operational simplicity. organic-chemistry.org
Continuous-Flow Synthesis Employs a continuous reactor system for the synthesis. mdpi.comScalability, high yields, and improved process control. mdpi.com

Exploration of Advanced Catalytic Applications (e.g., in organic transformations)

The presence of both a thiol group and an aryl iodide makes this compound a versatile candidate for applications in catalysis, either as a ligand or as a precursor to catalytic species.

Ligand Synthesis for Cross-Coupling Reactions: The thiol group can be used to anchor the molecule to a metal center, while the iodophenyl group can be a site for further functionalization. This could lead to the development of novel ligands for various cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and advanced materials. d-nb.infonih.govresearchgate.net The electronic properties of the ligand could be tuned by modifying the substituents on the phenyl ring.

Precursor for Heterogeneous Catalysts: this compound could be immobilized on a solid support through either the thiol or the iodo group, creating a heterogeneous catalyst. This approach offers the advantages of easy catalyst separation and recycling. Future research could explore the catalytic activity of such supported species in C-C and C-S bond formation reactions. uu.nl

Integration in Nanotechnology and Advanced Sensing Platforms

The strong affinity of the thiol group for noble metal surfaces, particularly gold, makes this compound an excellent candidate for applications in nanotechnology and the development of advanced sensors. rsc.orgsigmaaldrich.cnrsc.org

Self-Assembled Monolayers (SAMs): this compound can form well-ordered self-assembled monolayers on gold surfaces. rsc.orgsigmaaldrich.cn The terminal iodo group provides a reactive handle for the subsequent attachment of other molecules, enabling the creation of complex, functional surfaces. These functionalized surfaces could find applications in areas such as biocompatible coatings, molecular electronics, and biosensing.

Functionalization of Nanoparticles: The thiol group can be used to functionalize various nanoparticles, including magnetic and gold nanoparticles. mdpi.commdpi.comnih.gov The iodo-functionalized nanoparticles could then be used for targeted drug delivery, bioimaging, and as platforms for the development of novel diagnostic tools.

Heavy Metal Ion Sensors: Thiol-rich materials have shown great promise in the colorimetric and electrochemical sensing of heavy metal ions. rsc.orgmdpi.comnih.govnih.gov this compound could be incorporated into sensing platforms where the thiol group interacts with heavy metal ions, leading to a detectable signal. The iodophenyl group could be used to tune the electronic properties of the sensor or to immobilize it on a surface.

Application AreaPrinciplePotential Role of this compound
Self-Assembled Monolayers (SAMs) Spontaneous formation of ordered molecular layers on surfaces. rsc.orgsigmaaldrich.cnForms a stable monolayer on gold with a terminal iodine for further functionalization.
Nanoparticle Functionalization Covalent attachment of molecules to nanoparticle surfaces. mdpi.commdpi.comActs as a capping agent for nanoparticles, providing a reactive iodine for subsequent modifications. mdpi.com
Heavy Metal Sensing Interaction of thiol groups with heavy metal ions leading to a detectable signal. rsc.orgmdpi.comThe thiol group can act as the recognition element for heavy metal ions. rsc.org

Synergistic Approaches Combining Multiscale Computational Modeling and Experimental Research

Computational modeling, particularly Density Functional Theory (DFT), will be a crucial tool in guiding the future development and application of this compound.

Predicting Electronic Properties: DFT calculations can be used to predict the electronic properties of this compound, such as its HOMO-LUMO gap, molecular electrostatic potential, and charge distribution. researchgate.netresearchgate.net This information is vital for understanding its reactivity and for designing new molecules with tailored properties for specific applications.

Modeling Adsorption on Surfaces: Computational studies can simulate the adsorption of this compound on various metal surfaces. uthm.edu.myias.ac.innih.gov These simulations can provide insights into the binding energies, adsorption geometries, and electronic structure of the resulting self-assembled monolayers, which is essential for the rational design of functional surfaces and sensors. sciopen.comdoaj.org

Informing Synthetic Pathways: Theoretical calculations can help in elucidating reaction mechanisms and predicting the feasibility of new synthetic routes. nih.gov This can accelerate the discovery of more efficient and sustainable methods for the production of this compound and its derivatives.

Sustainable and Green Chemical Synthesis Strategies for Industrial Relevance

For this compound to be industrially relevant, the development of sustainable and green synthesis strategies is paramount.

Use of Greener Solvents and Reagents: Future research should focus on replacing hazardous solvents and reagents with more environmentally friendly alternatives. organic-chemistry.org This includes exploring catalyst- and metal-free reaction conditions where possible. organic-chemistry.org

Atom Economy and Waste Reduction: Synthetic methods that maximize atom economy and minimize the generation of waste are highly desirable. acs.org This aligns with the principles of green chemistry and will be crucial for the large-scale production of this compound.

Renewable Feedstocks: While the synthesis of this compound currently relies on petroleum-based starting materials, future research could explore the possibility of deriving key precursors from renewable feedstocks. The development of methods to upgrade bio-based phenols, for example, could provide a more sustainable route to related aromatic compounds. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Iodophenyl)methanethiol, and how do reaction conditions influence yield?

  • Methodology :

  • Catalyst Selection : Use K₂WO₄/alumina catalysts under controlled temperatures (280–320°C) and H₂S:methanol ratios (1.5:1 to 2:1) to optimize methanethiol formation .

  • Iodophenyl Functionalization : Introduce the iodine substituent via Ullmann coupling or electrophilic aromatic substitution, ensuring inert atmospheres (N₂/Ar) to prevent iodine loss .

  • Yield Optimization : Monitor reaction progress with gas chromatography (GC) and adjust H₂S partial pressure to minimize byproducts like dimethyl sulfide .

    • Key Data :
CatalystTemp (°C)H₂S:MeOHYield (%)Byproduct (%)
K₂WO₄/Al₂O₃3002:16015 (DMS)
Zeolite/K2801.5:15025 (DMS)

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm the iodine substitution pattern (δ 7.2–7.8 ppm for aromatic protons) and thiomethyl group (δ 1.8–2.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks at m/z 262 (C₇H₇IS) and fragmentation patterns for structural validation .
  • IR Spectroscopy : Detect S-H stretches (2500–2600 cm⁻¹) and C-I vibrations (500–600 cm⁻¹) to verify functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Storage : Store in sealed amber glass containers at 4°C, away from light and oxidizing agents .
  • PPE : Use nitrile gloves (EN374 standard) and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods with H₂S scrubbers to mitigate toxic gas emissions .

Advanced Research Questions

Q. How can catalyst acid-base properties be tuned to enhance selectivity in this compound synthesis?

  • Methodology :

  • Lewis Acid Modulation : Reduce Lewis acid site concentration on alumina supports using K⁺ promoters, which lower methanol conversion but increase methanethiol selectivity (from 70% to 85%) .

  • Zeolite Modification : Incorporate basic sites (e.g., MgO) into zeolite frameworks to stabilize thiol intermediates and suppress side reactions .

    • Data Contradiction Analysis :
  • Conflicting reports on K₂WO₄/Al₂O₃ efficiency may arise from variations in catalyst pretreatment (calcination temperature, pore size). Standardize activation protocols (e.g., 500°C for 4 hours) for reproducibility .

Q. How do antagonistic interactions with other organosulfur compounds affect this compound’s stability and reactivity?

  • Methodology :

  • Gas-Phase Studies : Use FTIR or Raman spectroscopy to monitor S-H bond cleavage in methanethiol clusters under varying pressures (1–10 atm) .
  • Mixture Suppression : Pair with β-ionone (1:1 molar ratio) to reduce malodor intensity (p < 0.001, Wilcoxon test) while preserving reactivity .

Q. What statistical approaches resolve contradictions in environmental emission data for iodophenylthiol derivatives?

  • Methodology :

  • Multivariate Analysis : Apply principal component analysis (PCA) to global ocean datasets (e.g., methanethiol concentrations in Arctic vs. Southern Oceans) to identify outlier regions .
  • Reproducibility Tests : Calculate coefficients of variation (CV < 20%) for duplicate microcosm experiments to validate methanethiol production trends .

Biological and Environmental Research

Q. How does the thiourea moiety in this compound influence its bioactivity compared to other iodophenyl derivatives?

  • Methodology :

  • Enzyme Assays : Compare IC₅₀ values against tyrosine kinase (e.g., 1-(4-Iodophenyl)-2-thiourea: IC₅₀ = 12 µM vs. 4-iodophenol: IC₅₀ > 100 µM) .
  • Molecular Dynamics : Simulate H-bonding interactions between the thiourea group and ATP-binding pockets to explain enhanced inhibition .

Q. Could this compound have played a role in prebiotic chemistry near hydrothermal vents?

  • Methodology :

  • Geochemical Modeling : Replicate vent conditions (pH 3–5, 100°C) to test methanethiol synthesis from H₂S and iodobenzene derivatives .
  • Isotopic Tracing : Use ¹³C-labeled methanol in simulated vent systems to track carbon incorporation into thiols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-Iodophenyl)methanethiol
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Reactant of Route 2
(4-Iodophenyl)methanethiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.